![molecular formula C12H17N3O2 B3057916 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 863453-76-3](/img/structure/B3057916.png)
4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
Overview
Description
“4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H17N3O2 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to an aniline group via an ethyl linker, and a nitro group attached to the aniline ring .Scientific Research Applications
NLO Applications
4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has been studied for its potential applications in non-linear optics (NLO). A study by Draguta et al. (2015) explored binary adducts between similar compounds and various coformers, focusing on the formation of polar crystals which are significant in NLO applications (Draguta et al., 2015).
Chemical Shifts in NMR Analysis
Research by Rančić et al. (2014) involved synthesizing a series of compounds, including derivatives of this compound, to study linear free-energy relationships in 13C NMR chemical shifts. This study helps in understanding the influence of substituent effects in NMR spectroscopy (Rančić et al., 2014).
Photocaging and Metal Ion Release
Gwizdala et al. (2012) investigated nitrobenzhydrol-based photocages for Zn(2+) involving derivatives of this compound. The study emphasized the factors influencing metal ion release in photocaged complexes, a key consideration in photochemical applications (Gwizdala et al., 2012).
Synthesis of Substituted Pyrrolidines
Vincze et al. (2015) described the synthesis of various pyrrolidine and pyrrolo-pyrimidine derivatives, including those involving this compound. This study contributes to synthetic applications in creating complex organic compounds (Vincze et al., 2015).
Antibacterial and Antifungal Activity
A study by Banoji et al. (2022) focused on synthesizing anilines, including pyrazol-4-yl- and 2H-chromene-based substituted anilines, for potential use as antimicrobial agents. This research indicates the therapeutic applications of compounds related to this compound (Banoji et al., 2022).
Electrochromic Materials
Li et al. (2017) synthesized novel electrochromic materials using derivatives of this compound. These materials have potential applications in NIR region electrochromic devices (Li et al., 2017).
Cycloaddition Reactions
Żmigrodzka et al. (2022) investigated the [3+2] cycloaddition involving derivatives similar to this compound. This study is relevant for understanding the synthesis of pyrrolidines in organic chemistry (Żmigrodzka et al., 2022).
Directing Group in C-H Amination
Zhao et al. (2017) explored the use of 2-(pyridin-2-yl) aniline as a directing group in C-H amination, which is significant for functionalizing molecules including derivatives of this compound (Zhao et al., 2017).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, a key structural component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, potentially leading to different biological profiles.
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have potential biological effects .
Properties
IUPAC Name |
4-nitro-N-(2-pyrrolidin-1-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-5-3-11(4-6-12)13-7-10-14-8-1-2-9-14/h3-6,13H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGUFBRTAQGQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729458 | |
| Record name | 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863453-76-3 | |
| Record name | 4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

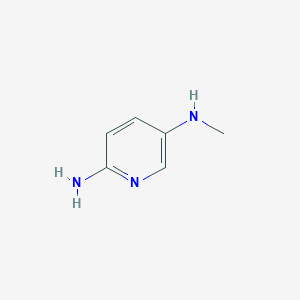
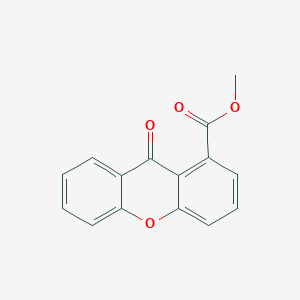

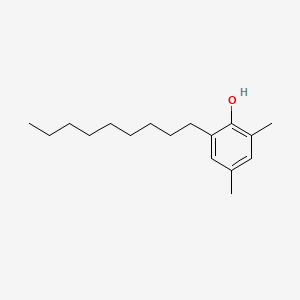
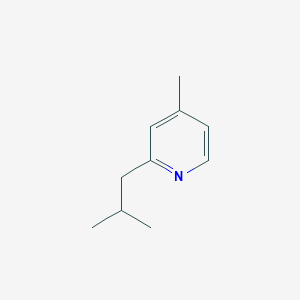
![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)
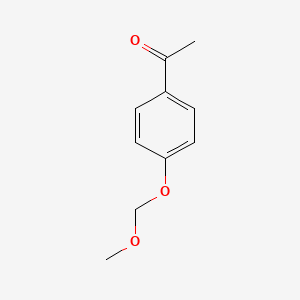
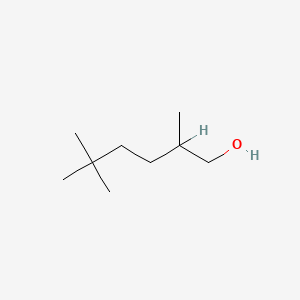
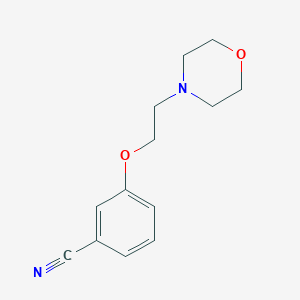
![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)
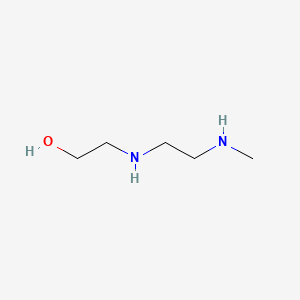
![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)
